molecular formula C6H4ClN3 B104603 5-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-45-8

5-Chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B104603
CAS No.: 94220-45-8
M. Wt: 153.57 g/mol
InChI Key: PYZUYYOYVZFJGX-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the molecular formula C6H4ClN3. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For example, refluxing a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield pyrazolopyridine derivatives . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Chloro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to its analogs. Its chlorine substitution also provides distinct reactivity patterns, making it valuable for various synthetic and medicinal applications .

Properties

IUPAC Name

5-chloro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZUYYOYVZFJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604191
Record name 5-Chloro-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-45-8
Record name 5-Chloro-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-pyrazolo[4,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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